2-chloro-N-(1-methylcyclobutyl)acetamide

Vue d'ensemble

Description

Molecular Structure Analysis

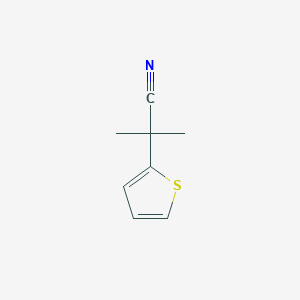

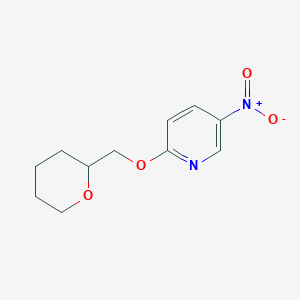

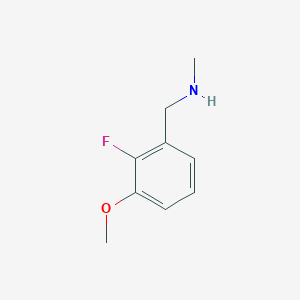

The molecular structure of 2-chloro-N-(1-methylcyclobutyl)acetamide consists of a cyclobutyl ring with a methyl group attached to one of the carbon atoms. An acetamide group, which consists of a carbonyl (C=O) and an amine (NH2), is attached to the cyclobutyl ring via a carbon atom, which is also bonded to a chlorine atom.Physical And Chemical Properties Analysis

2-chloro-N-(1-methylcyclobutyl)acetamide has a molecular weight of 161.63 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I found.Applications De Recherche Scientifique

Field: Medicinal Chemistry

- Application : Chloroacetamide derivatives, including 2-chloro-N-alkyl/aryl Acetamide, have been synthesized with the aim of creating new bioactive agents .

- Methods : The synthesis involves a nucleophilic substitution reaction of chloroacetyl chloride and different aqueous amines . The reaction is monitored by thin layer chromatography and the resulting 2-chloro-N-alkyl/aryl Acetamide compounds are solid .

- Results : The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity .

Field: Pharmaceutical Chemistry

- Application : Chloroacetamide derivatives are used in the development of drugs for the cure, maintenance, and improvement of human health .

- Methods : The synthesis involves treating chloroacetyl chloride with various aliphatic and aromatic amines at room temperature with stirring for a few hours .

- Results : The synthesized compounds have been found to be effective as antimicrobial agents such as herbicides, antifungal agents, and disinfectants .

Field: Chemical Engineering

- Application : Chloroacetamide derivatives are used in the development of continuous processing methods for the synthesis of active pharmaceutical ingredients (APIs) .

- Methods : A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .

- Results : The yield and production rate from the system were constant after two residence times, as supported by FTIR data . The overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .

Field: Biochemistry

- Application : Chloroacetamide derivatives are used as inhibitors in the study of enzymes and other proteins .

- Methods : The compound is typically added to the protein solution and allowed to react for a certain period of time . The reaction is then stopped, and the protein is analyzed to determine the extent of inhibition .

- Results : The synthesized compounds have been found to be effective as enzyme inhibitors .

Field: Agriculture

- Application : Certain chloroacetamide derivatives are used as herbicides .

- Methods : The herbicide is typically applied to the soil or foliage of unwanted plants . The compound is absorbed by the plants and interferes with their growth .

- Results : The synthesized compounds have been found to be effective as herbicides .

Safety And Hazards

The safety data for 2-chloro-N-(1-methylcyclobutyl)acetamide indicates several precautions. It should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction. It should not come into contact with air or water due to the risk of violent reaction and possible flash fire .

Propriétés

IUPAC Name |

2-chloro-N-(1-methylcyclobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-7(3-2-4-7)9-6(10)5-8/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJKOBPGVVIYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-methylcyclobutyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)

![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)

![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)